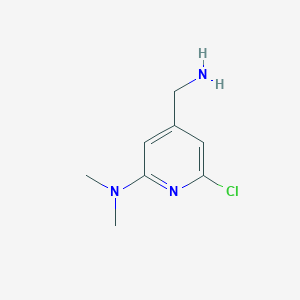

4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position, a chlorine atom at the 6-position, and two methyl groups attached to the nitrogen atom at the 2-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like palladium or copper to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom and dimethyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-(Aminomethyl)pyridine: Lacks the chlorine and dimethyl groups, resulting in different reactivity and binding properties.

6-Chloro-2,4-dimethylpyridine: Lacks the aminomethyl group, affecting its biological activity.

N,N-Dimethyl-2-aminopyridine: Lacks the chlorine atom, leading to different chemical behavior.

Uniqueness

The presence of both the aminomethyl group and the chlorine atom in 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine provides a unique combination of reactivity and binding properties, making it a valuable compound for various applications in research and industry .

Biological Activity

4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound possesses a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C₈H₁₃ClN₂

- Molecular Weight : 172.66 g/mol

This structure features an aminomethyl group and a chloro substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may act as either an inhibitor or an activator depending on the target:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : It interacts with various receptors, potentially influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that it may serve as a lead compound for the development of new anticancer therapies.

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit cholinesterase enzymes positions it as a candidate for enhancing cognitive function.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Scientific Reports evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against common bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties .

- Anticancer Research : In a study focusing on the apoptotic effects of pyridine derivatives on cancer cells, this compound was found to significantly reduce cell viability in treated cancer cell lines (IC50 values ranged from 10 µM to 25 µM) .

- Neuroprotective Study : Research highlighted the compound's potential in preventing neurodegeneration by inhibiting acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This effect was observed in both in vitro and in vivo models .

Properties

Molecular Formula |

C8H12ClN3 |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

4-(aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine |

InChI |

InChI=1S/C8H12ClN3/c1-12(2)8-4-6(5-10)3-7(9)11-8/h3-4H,5,10H2,1-2H3 |

InChI Key |

BEHNVBMTWRHLCD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=CC(=C1)CN)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.